![molecular formula C6H6ClNO3S B3050348 3-Chloro-4-hydroxybenzenesulfonamide CAS No. 25319-97-5](/img/structure/B3050348.png)
3-Chloro-4-hydroxybenzenesulfonamide
Overview
Description
3-Chloro-4-hydroxybenzenesulfonamide is a chemical compound with the molecular formula C6H6ClNO3S and a molecular weight of 207.64 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-hydroxybenzenesulfonamide is 1S/C6H6ClNO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H,(H2,8,10,11) . This indicates the molecular structure and the arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
3-Chloro-4-hydroxybenzenesulfonamide is a powder that is stored at room temperature . It has a melting point range of 196-199 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Characterization
- 3-Chloro-4-hydroxybenzenesulfonamide has been utilized in various chemical syntheses, like the formation of N-aryl-hydroxybenzenesulfonamide derivatives. These compounds were created for potential applications as fasciolicides, highlighting the versatility of 3-Chloro-4-hydroxybenzenesulfonamide in chemical synthesis (Shen Jun-ju, 2004).
Antitumor Applications
- Research has shown the application of related sulfonamides in antitumor activities. For instance, compounds from sulfonamide-focused libraries were evaluated for antitumor effects, with some advancing to clinical trials due to their potential as cell cycle inhibitors in cancer therapy (Owa et al., 2002). This suggests a potential area of exploration for 3-Chloro-4-hydroxybenzenesulfonamide in cancer research.
Antibacterial Activity
- Novel derivatives of 4-chloro-2-mercaptobenzenesulfonamides, a compound related to 3-Chloro-4-hydroxybenzenesulfonamide, have demonstrated antibacterial activity against various strains of anaerobic Gram-positive bacteria (Sławiński et al., 2013). This indicates the potential use of 3-Chloro-4-hydroxybenzenesulfonamide in developing new antibacterial agents.
Pharmacological Research
- Related compounds to 3-Chloro-4-hydroxybenzenesulfonamide, such as dibenzensulfonamides, have been investigated for their anticancer effects through apoptosis and autophagy pathways. They also exhibited significant inhibitory effects on human carbonic anhydrase isoenzymes, suggesting their potential in pharmacological research (Gul et al., 2018).
Environmental Applications
- In environmental science, studies have utilized related compounds for assessing advanced oxidation processes in air treatment applications, such as the mass transfer enhancement in compact chemical scrubbers. This indicates potential environmental applications for 3-Chloro-4-hydroxybenzenesulfonamide in pollution control technologies (Biard et al., 2011).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Sulfonamides, a group of compounds to which 3-chloro-4-hydroxybenzenesulfonamide belongs, are known to target carbonic anhydrases .
Mode of Action
They form a coordination bond between the negatively charged amino group and the zinc ion in the enzyme, making hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .
Biochemical Pathways
Sulfonamides are known to inhibit carbonic anhydrase, which plays a crucial role in maintaining ph balance in the body and assisting in the transport of carbon dioxide .
Pharmacokinetics
Sulfonamides in general exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Result of Action
The inhibition of carbonic anhydrase by sulfonamides can lead to a decrease in the concentration of hydrogen ions in the cells, affecting various physiological processes .
Action Environment
Factors such as ph and temperature can affect the binding of sulfonamides to their target enzymes .
properties
IUPAC Name |
3-chloro-4-hydroxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H,(H2,8,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNZRQFARUGWSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307739 | |
Record name | 3-chloro-4-hydroxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-hydroxybenzenesulfonamide | |
CAS RN |
25319-97-5 | |
Record name | NSC194871 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro-4-hydroxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-hydroxybenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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